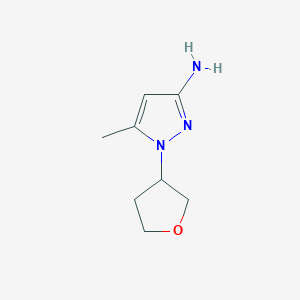
5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine: is a chemical compound with the molecular formula C8H13N3O It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a methyl group and an oxolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the oxolan-3-yl group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules in organic synthesis.
Biology:
Biological Activity: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine:
Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its structural features.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
1-(Oxolan-3-yl)-1H-pyrazol-3-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness:
- The presence of both the methyl group and the oxolan-3-yl group in 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine imparts unique chemical and biological properties, making it distinct from its analogs.
Biological Activity
5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H13N3O, and it features a unique structure that includes a pyrazole ring and an oxolan moiety. The compound's structural characteristics contribute to its diverse reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O |
| Molecular Weight | 167.21 g/mol |
| SMILES | CC1=C(C=NN1C2CCOC2)N |
| InChI | InChI=1S/C8H13N3O/c1-6... |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating its efficacy against various bacterial strains. It may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific mechanisms remain under investigation.
Anticancer Effects : Preliminary studies suggest that this compound may possess anticancer properties. The compound appears to modulate the activity of enzymes involved in cell proliferation, potentially leading to reduced tumor growth.
Anti-inflammatory Activity : There is emerging evidence supporting the compound's anti-inflammatory effects. It is believed to interact with inflammatory pathways, although detailed mechanisms are still being elucidated .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cell signaling and proliferation, contributing to its anticancer activity.
- Receptor Modulation : It is hypothesized that the compound can bind to certain receptors involved in inflammation and microbial defense, thereby modulating their activity.
Research Findings
Recent studies have investigated the biological activity of this compound through various experimental approaches:
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antibacterial efficacy of the compound against several pathogens. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential.
- Anticancer Evaluation :
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-methyl-1-(oxolan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-6-4-8(9)10-11(6)7-2-3-12-5-7/h4,7H,2-3,5H2,1H3,(H2,9,10) |
InChI Key |
RRERJFMMBRDCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCOC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















